[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride
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Overview
Description
[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride is a chemical compound that features a piperidine ring substituted with a fluorine atom and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential therapeutic agent for neurological disorders.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group contributes to its overall stability and solubility. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride can be compared with other similar compounds, such as:
[(3R)-3-chloro-3-piperidyl]methanol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
[(3R)-3-bromo-3-piperidyl]methanol;hydrochloride: Similar structure but with a bromine atom instead of fluorine.
[(3R)-3-iodo-3-piperidyl]methanol;hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity.
Properties
Molecular Formula |
C6H13ClFNO |
---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
[(3R)-3-fluoropiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
AGSUXIYGGWFJKX-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@@](CNC1)(CO)F.Cl |
Canonical SMILES |
C1CC(CNC1)(CO)F.Cl |
Origin of Product |
United States |
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